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Compound of Interest

Compound Name: Benzo[dJoxazol-7-amine

Cat. No.: B597715

For Immediate Release

This technical guide provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for the compound Benzo[d]oxazol-7-
amine. Due to the limited availability of published experimental data for this specific isomer,
this document also presents data for the closely related and well-characterized isomer,
Benzo[d]oxazol-2-amine, to serve as a valuable reference for researchers, scientists, and
professionals in drug development.

Introduction

Benzo[d]oxazoles are a class of heterocyclic compounds of significant interest in medicinal
chemistry due to their diverse pharmacological activities. The specific isomer, Benzo[d]oxazol-
7-amine, is a valuable scaffold for the synthesis of novel therapeutic agents. Accurate
structural elucidation through spectroscopic methods is paramount for advancing research and
development in this area. While specific experimental NMR and mass spectrometry data for
Benzo[d]oxazol-7-amine is not readily available in the public domain, this guide outlines the
anticipated spectral characteristics and provides detailed experimental protocols for acquiring
such data.

Predicted Spectroscopic Data for Benzo[d]oxazol-7-
amine
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Based on the analysis of related benzoxazole structures, the following are the predicted key
spectral features for Benzo[d]oxazol-7-amine:

IH NMR:

e Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in
the aromatic region (approximately & 6.5-7.5 ppm). The specific chemical shifts and coupling
constants will be influenced by the position of the amino group.

* Amine Protons: A broad singlet corresponding to the -NHz protons is anticipated, the
chemical shift of which can vary depending on the solvent and concentration.

e Oxazole Proton: A singlet for the proton at the 2-position of the oxazole ring is expected,
likely in the downfield region (& > 8.0 ppm).

13C NMR:

o Aromatic Carbons: Resonances for the carbon atoms of the benzene ring are expected in
the range of & 105-150 ppm.

e Oxazole Carbons: The carbon atoms of the oxazole ring will have characteristic shifts, with
the C2 carbon appearing significantly downfield.

Mass Spectrometry (MS):

e Molecular lon Peak (M*): The electron ionization (EI) mass spectrum is expected to show a
prominent molecular ion peak corresponding to the molecular weight of Benzo[d]oxazol-7-
amine (C7HsN20), which is 134.14 g/mol .

o Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of small
molecules such as HCN and CO are anticipated.

Reference Data: Benzo[d]oxazol-2-amine

To provide a concrete example of the spectroscopic data for a related compound, the
experimental data for Benzo[d]Joxazol-2-amine is presented below.[1]
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NMR and Mass Spectrometry Data for Benzo[d]oxazol-2-

amine
Parameter Value
5 7.35(s, 2H), 7.30 (d, J = 7.8 Hz, 1H), 7.19 (d,
1H NMR (400 MHz, DMSO-ds) J=7.3Hz, 1H), 7.08 (t, J = 7.2 Hz, 1H), 6.95 (t,

J=7.2 Hz, 1H)

0 162.70, 147.92, 143.61, 123.45, 119.92,

13C NMR (101 MHz, DMSO-ds) 115.25. 108.38

m/z calculated for C7H7N20 [M+H]*: 135.0553;

High-Resolution Mass Spectrometry (HRMS)
found: 135.0554

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for
benzoxazole derivatives. These protocols are based on standard laboratory practices and can
be adapted for the specific analysis of Benzo[d]oxazol-7-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Materials:

Purified Benzo[d]oxazol-7-amine sample

Deuterated solvent (e.g., DMSO-des, CDCI3)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of
the chosen deuterated solvent directly in a clean, dry NMR tube.
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e Instrument Setup:
o Tune and shim the spectrometer to the specific solvent.

o Set the appropriate acquisition parameters for 1H and 3C NMR, including pulse sequence,
acquisition time, and number of scans.

o Data Acquisition:
o Acquire the *H NMR spectrum.

o Acquire the 13C NMR spectrum, potentially using techniques like DEPT to aid in the
assignment of carbon signals.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the compound.
Materials:

o Purified Benzo[d]oxazol-7-amine sample

¢ High-resolution mass spectrometer (e.g., Orbitrap, TOF)

e Solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (typically in the low pg/mL
range) in a suitable solvent.

 Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure
high mass accuracy.

o Data Acquisition:
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o Introduce the sample into the mass spectrometer via a suitable ionization source (e.g.,
electrospray ionization - ESI).

o Acquire the mass spectrum in a high-resolution mode.

o Data Analysis: Determine the accurate mass of the molecular ion and use software to
calculate the elemental composition that matches the measured mass. Compare the isotopic
pattern with the theoretical pattern for the proposed formula.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a
novel benzoxazole derivative like Benzo[d]oxazol-7-amine.
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Workflow for Synthesis and Characterization
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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a
target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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